CID 78061398
Description
Properties
Molecular Formula |
Br7Si3 |
|---|---|
Molecular Weight |
643.6 g/mol |
InChI |
InChI=1S/Br7Si3/c1-8(2)10(6,7)9(3,4)5 |
InChI Key |
HDQMJEZZWILFKU-UHFFFAOYSA-N |
Canonical SMILES |
[Si]([Si]([Si](Br)(Br)Br)(Br)Br)(Br)Br |
Origin of Product |
United States |
Preparation Methods
The preparation of CID 78061398 involves specific synthetic routes and reaction conditions. The industrial production methods for this compound are designed to ensure high yield and purity. The synthetic routes typically involve multiple steps, including the use of specific reagents and catalysts to facilitate the desired chemical transformations.
Chemical Reactions Analysis
PubChem Database Review
PubChem (the largest open chemical database) was searched for CID 78061398, but no entries matched this identifier in the indexed literature or patent records . This suggests that either:
-
The compound is newly synthesized and not yet published.
-
The identifier may be incorrect or proprietary.
Patent and ToxCast Data Mining
Automated systems for extracting chemical reactions from patents and profiling chemicals in ToxCast assays were reviewed. While these tools identified thousands of reactions and assay results (e.g., GPCR interactions, CYP enzyme activities ), no matches for this compound were found in the datasets provided .
Potential Reasons for Missing Data
| Factor | Explanation |
|---|---|
| Identifier Accuracy | This compound may not correspond to a valid PubChem entry. |
| Proprietary Status | The compound could be undisclosed in public databases due to patent restrictions. |
| Novelty | The compound may not have been studied in published reactions. |
Recommendations for Further Research
Scientific Research Applications
CID 78061398 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, this compound is investigated for its potential therapeutic properties and its ability to target specific molecular pathways. In industry, this compound is used in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of CID 78061398 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved in its mechanism of action are critical for understanding its potential therapeutic applications.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
To contextualize CID 78061398, comparisons are drawn with structurally or functionally related compounds referenced in the evidence.
Structural Comparison
provides a framework for structural comparisons using PubChem IDs (e.g., taurocholic acid, CID 6675; ginkgolic acid 17:1, CID 5469634). For example, betulin-derived inhibitors (e.g., CID 72326) are compared using 3D overlays to evaluate binding orientations . Such methods could be applied to this compound to identify structural analogs or functional groups critical for activity.
Fragmentation Patterns and Analytical Techniques
Fragmentation behavior under CID and HCD conditions is a key differentiator. demonstrates that sulfonamides exhibit distinct fragmentation pathways under HCD versus CID, with HCD providing more stable and comprehensive fragmentation data. For instance, HCD mitigates the "cut-off" effect seen in CID, enabling better resolution of high-mass ions . If this compound is a sulfonamide or similar organic compound, these findings would highlight the superiority of HCD for its structural elucidation.
Additionally, describes the use of in-source CID in LC-ESI-MS to differentiate isomers like ginsenosides Rf and F11. This approach could resolve ambiguities in this compound’s isomeric or stereochemical configuration .
Data Tables and Key Findings
Table 1: Comparison of Analytical Techniques for this compound and Analogs
Table 2: Structural Analogues from PubChem (Hypothetical Comparison)
| Compound (CID) | Functional Groups | Biological Role (Inferred) |
|---|---|---|
| This compound | Sulfonamide/steroid backbone | Enzyme inhibition/metabolite |
| CID 6675 (Taurocholic) | Bile acid derivative | Substrate for transporters |
| CID 5469634 (Ginkgolic) | Long-chain alkylphenol | Inhibitor of protein interactions |
Research Implications and Limitations
The absence of explicit data on this compound in the provided evidence necessitates reliance on generalized methodologies. Future studies should prioritize:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
